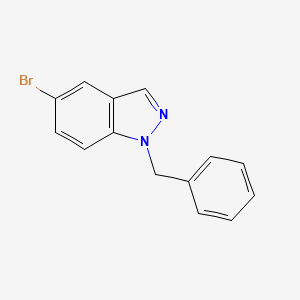

5-Bromo-1-(phenylmethyl)-1H-indazole

Description

Contextualization within Indazole Chemistry

Indazole, a bicyclic heteroaromatic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure allows for two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more stable and common isomer. sci-hub.senih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse physicochemical properties. The synthesis of the parent 5-bromo-1H-indazole is well-established, often starting from precursors like 4-bromo-2-methylaniline (B145978) or 5-bromo-2-fluorobenzaldehyde. The introduction of a bromine atom at the 5-position and a phenylmethyl (benzyl) group at the N1 position of the indazole ring creates 5-Bromo-1-(phenylmethyl)-1H-indazole, a compound designed to leverage the established biological activities of the indazole scaffold while exploring the influence of these specific substituents. Indazole derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and vasodilatory effects. sci-hub.sebenthamdirect.comingentaconnect.comeurekaselect.comnih.govnih.gov

Table 1: Physicochemical Properties of 5-Bromo-1H-indazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrN₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 197.03 g/mol | nih.govsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 123-127 °C | sigmaaldrich.com |

| CAS Number | 53857-57-1 | nih.govsigmaaldrich.com |

Significance as a Chemical Scaffold in Contemporary Research

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including several FDA-approved drugs. rsc.orgnih.govrsc.org Its ability to form key hydrogen bond interactions with biological targets has made it a cornerstone in the design of kinase inhibitors for cancer therapy. rsc.org Drugs like Pazopanib and Axitinib, which are used to treat various cancers, feature the indazole core. rsc.org

The strategic modification of the indazole ring is a primary focus of contemporary research. Scientists design and synthesize new derivatives to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgmdpi.com The introduction of a benzyl (B1604629) group, as seen in this compound, is a common strategy to explore hydrophobic interactions within protein binding pockets. Research on closely related structures, such as 1-benzyl-5-bromoindolin-2-ones, has shown that this moiety can be crucial for achieving potent anticancer activity, for instance, through the inhibition of key enzymes like VEGFR-2. nih.gov

Scope and Objectives of Research Inquiry

The synthesis and investigation of this compound are driven by the overarching goal of discovering novel therapeutic agents. The research objectives for studying a molecule like this are typically multifaceted:

Exploration of Structure-Activity Relationships (SAR): Researchers aim to understand how the combination of the 5-bromo and 1-benzyl substituents influences the biological activity of the indazole core. This involves comparing its activity to other derivatives with different substitutions.

Anticancer Drug Development: Given the prevalence of the indazole scaffold in oncology, a primary objective is to evaluate the compound's antiproliferative activity against various cancer cell lines. rsc.orgnih.govsioc-journal.cn Studies on similar 5-substituted indazole derivatives have identified promising antitumor activity, providing a strong rationale for investigating this compound. sioc-journal.cn

Kinase Inhibition Assays: A significant portion of research would likely focus on screening the compound against a panel of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. rsc.org

Development of Novel Synthetic Methodologies: The creation of specific indazole derivatives can also drive the innovation of new, efficient synthetic routes in organic chemistry.

The scientific inquiry into this compound is thus positioned at the intersection of organic synthesis and medicinal chemistry, aiming to expand the arsenal (B13267) of potential drug candidates by systematically modifying a proven chemical scaffold.

Table 2: Biological Activities of Selected Indazole Derivatives

| Derivative Type | Biological Activity | Research Context | Source |

|---|---|---|---|

| General Indazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Broad-spectrum pharmacological screening | sci-hub.sebenthamdirect.comeurekaselect.comnih.gov |

| 1H-indazole-3-amine Derivatives | Antitumor, Inhibition of Bcl2 family | Development of apoptosis-inducing agents | nih.gov |

| 3-Aryl-1H-indazoles | Anticancer (Colon and Breast Cancer) | Cytotoxicity studies against specific cell lines | mdpi.com |

| 5- and 6-Substituted Indazoles | Antitumor (Prostate Cancer) | Search for new drugs with high efficiency and low toxicity | sioc-journal.cn |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTCZZNCIPVXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 1 Phenylmethyl 1h Indazole

Precursor Synthesis and Bromination Strategies

The introduction of the bromine atom at the C5 position of the indazole scaffold is a critical step that can be achieved either by direct halogenation of a pre-formed indazole ring or by utilizing a brominated precursor in a cyclization reaction to build the heterocyclic core.

Direct bromination of the 1H-indazole ring system can be a straightforward method for introducing a halogen atom. However, the position of electrophilic attack is heavily influenced by the electronic properties of any existing substituents on the ring. For an unsubstituted 1H-indazole, electrophilic substitution typically occurs at the C3 and C5 positions.

One documented approach involves the direct bromination of indazole-3-carboxylic acid. In this method, a solution of indazole-3-carboxylic acid in glacial acetic acid is treated with bromine. chemicalbook.com The reaction, when heated, yields 5-bromo-1H-indazole-3-carboxylic acid as the main product. chemicalbook.com This demonstrates that a substituent at the C3 position can direct bromination to the C5 position. The subsequent removal of the carboxylic acid group would then yield the 5-bromo-1H-indazole precursor.

The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity. N-bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indazoles and their precursors. More advanced methods, such as ultrasound-assisted protocols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, have been developed for the efficient C3-bromination of indazoles, highlighting the ongoing research into milder and more efficient halogenation techniques. rsc.orgrsc.org While this specific method targets the C3 position, it underscores the potential for developing site-specific protocols. rsc.orgrsc.org Computational studies are also sometimes employed to predict the reactivity of the indazole ring to guide the selection of an appropriate bromination strategy. nih.gov

An alternative and often more regioselective strategy is to construct the indazole ring from a benzene-based precursor that already contains a bromine atom at the desired position. This approach avoids potential issues with isomeric mixtures that can arise from direct bromination.

A common method involves the cyclization of appropriately substituted benzonitriles. nih.gov For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). nih.gov The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the 5-bromo-1H-indazole core in high yield. nih.gov

Similarly, a synthetic route to 5-bromo-1-methylindazole starts with 2-fluoro-5-bromobenzaldehyde. google.com This starting material undergoes a condensation reaction with formylhydrazine, followed by a base-mediated ring closure to form the indazole ring, effectively bypassing the problematic direct methylation of 5-bromoindazole which often yields a mixture of N1 and N2 isomers. google.com These cyclization reactions represent a robust and widely applicable method for preparing halogenated indazoles with unambiguous regiochemistry. mdpi.comorganic-chemistry.org

N-Alkylation and Phenylmethylation Approaches for the Indazole Core

Once the 5-bromo-1H-indazole precursor is obtained, the final step is the introduction of the phenylmethyl (benzyl) group onto the indazole nitrogen. This reaction presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to potential formation of two regioisomers. nih.govrsc.org The thermodynamically more stable N1-substituted product is typically the desired isomer. nih.gov

Achieving high regioselectivity for N1-alkylation is paramount. Various strategies have been developed to control the outcome of this reaction. The reaction of the indazole anion with an electrophile can lead to variable N1:N2 selectivity depending on substrate electronics and reaction conditions. rsc.org

One effective method involves the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). nih.govd-nb.info This combination has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles. nih.govd-nb.info For certain substituted indazoles, this protocol can result in greater than 99% N1-regioselectivity. nih.gov

Another approach focuses on thermodynamic control. It has been demonstrated that N1-alkylation can be favored through an equilibration process, particularly with certain electrophiles. d-nb.info Recent studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that using cesium carbonate as the base in dioxane at elevated temperatures leads to highly selective N1-alkylation with various alkyl tosylates. nih.govbeilstein-journals.org The high selectivity is attributed to a chelation mechanism involving the cesium cation, which stabilizes the transition state leading to the N1 product. nih.govbeilstein-journals.org

A more novel, two-step procedure involves a reductive amination process. This method uses an aldehyde (in this case, benzaldehyde) to react with the indazole, followed by a reduction step, to furnish the N1-alkylated product with high selectivity and no detectable N2-isomer formation. rsc.orgnih.gov

The optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of the N1-phenylmethylation. Factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent (e.g., benzyl (B1604629) bromide vs. benzyl tosylate) all play a significant role. nih.gov

For example, standard conditions such as using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can often lead to poor selectivity, producing significant amounts of the undesired N2-isomer. nih.gov The selection of a non-polar, aprotic solvent like THF or dioxane, in combination with specific bases, is often key to driving the reaction toward the desired N1 product. nih.govnih.gov

The table below summarizes findings from studies on the N-alkylation of indazoles, illustrating how different conditions affect the regiochemical outcome.

| Indazole Substrate | Alkylation Reagent | Base | Solvent | Temperature | N1:N2 Ratio | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Indazole (1a) | Isobutyl bromide | K₂CO₃ | DMF | 120 °C | 58:42 | 47% (N1) | nih.gov |

| General Indazoles | Alkyl bromide | NaH | THF | RT to 50 °C | High N1-selectivity (>99:1 for some substrates) | Variable (44-89%) | nih.govbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate (6) | Alkyl tosylate | Cs₂CO₃ | Dioxane | 90 °C | Highly N1-selective | 90-98% | nih.gov |

| Indazole (1a) | Isobutyraldehyde (reductive amination) | - (Condensation), then H₂/Pd(OH)₂/C (Reduction) | Toluene (B28343) | 110 °C, then RT | >99:1 | 76% | rsc.orgnih.gov |

These data clearly indicate that a careful selection of reagents and conditions, such as moving from a generic K₂CO₃/DMF system to a more tailored NaH/THF or Cs₂CO₃/Dioxane system, is essential for the successful and selective synthesis of N1-alkylated indazoles like 5-Bromo-1-(phenylmethyl)-1H-indazole. nih.govnih.govnih.gov

Advanced Catalytic Synthesis Protocols

Modern organic synthesis increasingly relies on advanced catalytic protocols to improve efficiency, selectivity, and environmental sustainability. For the synthesis of substituted indazoles, catalytic methods are being developed for both the construction of the indazole core and its subsequent functionalization.

One advanced strategy for forming the indazole scaffold itself is through transition-metal-catalyzed C-H amination. For example, a silver(I)-mediated intramolecular oxidative C-H bond amination has been reported for the synthesis of various 1H-indazoles. nih.gov This type of reaction creates the heterocyclic ring in an atom-economical fashion.

In the context of N-alkylation, while many methods rely on stoichiometric bases, catalytic approaches are emerging. For instance, selective methods for N2-alkylation have been developed using catalysts like trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org Although these particular catalysts direct substitution to the N2 position, they demonstrate the principle that catalysis can be a powerful tool for controlling regioselectivity in indazole functionalization. organic-chemistry.org The development of catalysts that specifically promote N1-alkylation remains an active area of research.

Furthermore, protocols utilizing microwave irradiation represent another advancement, often leading to significantly reduced reaction times and increased yields. organic-chemistry.org A domino alkylation-cyclization reaction performed under microwave irradiation highlights a modern approach to rapidly construct complex heterocyclic systems. organic-chemistry.org The application of such advanced catalytic and enabling technologies holds promise for the future synthesis of this compound and its analogs on a larger scale with improved efficiency and selectivity. rsc.orgrsc.org

Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Transition metal catalysis, particularly using palladium, is a cornerstone in the synthesis of complex aromatic compounds like indazole derivatives. benthamdirect.combohrium.com These methods are celebrated for their efficiency and selectivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds by reacting an aryl halide with an organoboronic acid. rsc.org In the context of indazole synthesis, a bromo-indazole core can be coupled with various boronic acids to introduce diverse substituents. rsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. rsc.org For instance, the synthesis of N-alkylated vinylindazoles has been achieved by treating 5-bromo-N-alkyl derivatives with potassium vinyltrifluoroborate using a PdCl₂(dppf)CH₂Cl₂ catalyst. nih.gov

Another significant application is the palladium-catalyzed intramolecular amination of aryl halides, which can be used to form the indazole ring itself. samipubco.com Similarly, palladium-catalyzed reactions can couple benzyl groups with heterocyclic cores. The Negishi coupling, which utilizes organozinc reagents, has proven effective for coupling benzylzinc reagents with aryl bromides, including unprotected indoles, in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. acs.org Furthermore, an operationally simple procedure involves generating benzyl indium species from benzyl bromides and indium metal, which then undergo in situ palladium-catalyzed coupling with aryl halides. nih.gov The synthesis of 1-aryl-1H-indazoles can also be accomplished from 2-bromobenzaldehydes and arylhydrazines using a palladium catalyst with chelating phosphine ligands. nih.gov

A debenzylative cross-coupling reaction, catalyzed by palladium, presents another advanced strategy. This method allows for the synthesis of diaryl sulfides from aryl benzyl sulfides and aryl bromides, showcasing the catalyst's ability to mediate C-S bond cleavage and formation. organic-chemistry.org While this specific example relates to sulfur, the principle of cleaving a benzyl group and forming a new bond is a powerful tool in synthetic chemistry.

Table 1: Examples of Palladium-Catalyzed Reactions in Indazole-Related Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, Organoboronic acid | PdCl₂(dppf)·(DCM), K₂CO₃ | Aryl-substituted indazole | rsc.org |

| Vinyl-Indazole Synthesis | 5-bromo-N-alkyl indazole, Potassium vinyltrifluoroborate | PdCl₂(dppf)CH₂Cl₂ | N-alkyl-vinyl-indazole | nih.gov |

| Negishi Coupling | 5-bromoindole, Benzylzinc reagent | Pd(OAc)₂, Phosphine ligand | Benzyl-substituted indole (B1671886) | acs.org |

| Aryl-Indazole Synthesis | 2-bromobenzaldehyde, Arylhydrazine | Palladium catalyst, Phosphine ligand | 1-aryl-1H-indazole | nih.gov |

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In indazole synthesis, these approaches offer more environmentally benign alternatives to traditional methods. benthamdirect.combohrium.com

One notable green strategy is the use of sustainable catalysts and solvents. For example, a heterogeneous nanocatalyst composed of copper oxide supported on activated carbon has been successfully used for the synthesis of 2H-indazoles. acs.org This reaction proceeds in PEG-400, a green solvent, and avoids the need for ligands and bases. acs.org The catalyst can also be recycled, adding to the sustainability of the process. acs.org

Natural catalysts provide another avenue for green synthesis. Lemon peel powder, a biodegradable and readily available material, has been employed as a catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate, often enhanced by ultrasound irradiation. researchgate.net Similarly, a simple and eco-friendly grinding protocol using ammonium (B1175870) chloride (NH₄Cl) as a mild acid in ethanol has been developed for synthesizing 1-H-indazole derivatives, offering high yields and short reaction times. samipubco.com These methods minimize waste and avoid the use of harsh or toxic reagents.

Table 2: Green Chemistry Strategies for Indazole Synthesis

| Method | Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | CuO nanoparticles on activated carbon | PEG-400 | Recyclable catalyst, green solvent, ligand-free | acs.org |

| Biocatalysis | Lemon peel powder | DMSO, Ultrasound irradiation | Natural, efficient, good yields | researchgate.net |

| Grinding Protocol | NH₄Cl | Ethanol, Grinding | Eco-friendly, mild conditions, short reaction time | samipubco.com |

Multicomponent Reaction Strategies for Indazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate complex molecules from simple precursors.

In the realm of indazole chemistry, MCRs have been used to construct elaborate heterocyclic systems. A one-pot, three-component reaction involving an N-substituted vinyl-indazole, ninhydrin, and an amino acid (like sarcosine (B1681465) or L-proline) can produce novel spiropyrrolidine derivatives. nih.gov This reaction proceeds via a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with the vinyl-indazole. nih.gov

The Ugi reaction is another prominent MCR that has been utilized to create diverse molecular scaffolds. acs.orgyoutube.com Although a direct synthesis of this compound via an MCR is not explicitly detailed, the strategy is widely applied to create libraries of complex, drug-like molecules. For instance, MCRs have been employed to synthesize 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives, which were subsequently evaluated for biological activity. nih.gov These reactions demonstrate the power of MCRs to efficiently build molecular complexity around a core indazole structure.

Table 3: Multicomponent Reactions for Indazole Derivative Synthesis

| MCR Type | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N-alkylvinyl-indazole, Ninhydrin, Sarcosine/L-proline | Spiropyrrolidine-indazole | nih.gov |

| Ugi-type Reaction | Indazole-based components, isocyanides, etc. | Dihydropyrazine[1,2-b]indazole-1(2H)-one | nih.gov |

Reactivity and Functional Group Transformations of 5 Bromo 1 Phenylmethyl 1h Indazole

Reactions at the Bromine Substituent (C5 Position)

The bromine atom on the indazole ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom at the C5 position serves as an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org While specific studies on 5-bromo-1-benzyl-1H-indazole are not extensively detailed, the reactivity is analogous to similar bromo-substituted indazoles. For instance, the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been studied, demonstrating the feasibility of such transformations on the indazole core. nih.gov Different palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been screened to optimize reaction conditions. nih.gov Generally, these reactions provide access to a wide range of 5-aryl or 5-heteroaryl indazole derivatives. nih.govnih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This method is instrumental in synthesizing N-aryl or N-alkyl-5-aminoindazole derivatives. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and several generations of increasingly effective ligands have been developed to broaden the scope of compatible amines and aryl halides. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org This transformation is particularly valuable for introducing nitrogen-containing functionalities that are prevalent in pharmacologically active molecules. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoindazoles

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(biaryl)-4,6-dichloropyrimidines | mdpi.com |

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst with tBuBrettPhos (L4) | LHMDS | Not specified | 4-aminoimidazole derivative | nih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like indazole is generally challenging. However, under specific conditions or with highly activated nucleophiles, substitution of the bromine atom can occur. More commonly, SNAr reactions proceed efficiently on electron-deficient aromatic rings. masterorganicchemistry.com In some cases, reactions classified as nucleophilic aromatic substitutions on aryl halides can proceed through a benzyne (B1209423) intermediate, especially under strongly basic conditions. masterorganicchemistry.com For 5-bromo-1,2,3-triazines, a related nitrogen-containing heterocycle, nucleophilic aromatic substitution with phenols has been reported to proceed via a concerted SNAr mechanism. nih.gov While direct SNAr on 5-bromo-1-benzyl-1H-indazole is not extensively documented, the possibility exists, particularly with potent nucleophiles or under conditions that could promote alternative mechanisms like the benzyne pathway.

Transformations at the Phenylmethyl Group (N1 Position)

The N1-phenylmethyl (benzyl) group is often employed as a protecting group for the indazole nitrogen. Its reactivity is primarily centered on its removal (deprotection) through oxidative or reductive methods.

Oxidative and Reductive Modifications

Oxidative Cleavage: The benzyl (B1604629) group can be removed under oxidative conditions. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect the chemoselective oxidative debenzylation of tertiary N-benzyl amines. researchgate.net Other methods include the use of ozone or a bromo radical formed from alkali metal bromides. organic-chemistry.org More recently, metal-free electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond, offering a greener alternative to traditional metal catalysts or strong oxidants. mdpi.com Visible-light-mediated debenzylation using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also emerged as a mild and selective method for cleaving benzyl ethers, a transformation that shares mechanistic parallels with N-debenzylation. mpg.de

Reductive Modifications (Debenzylation): The most common method for cleaving an N-benzyl group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). commonorganicchemistry.comacs.orgnih.gov The reaction is generally clean and efficient, yielding toluene (B28343) as a byproduct. commonorganicchemistry.com The process can be facilitated by the addition of an acid, such as acetic acid or through the use of a mixed catalyst system, like palladium combined with niobic acid-on-carbon, which can enhance the reaction rate and efficiency. acs.orgnih.govnih.gov

Cleavage and De-protection Strategies

The removal of the N-benzyl group is a crucial step in many synthetic sequences, particularly in medicinal chemistry where the unprotected NH of the indazole ring may be critical for biological activity. nih.gov

Table 2: Common N-Benzyl Deprotection Strategies

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically in solvents like EtOH, MeOH, or EtOAc | Most common method, clean, byproduct is toluene. | commonorganicchemistry.com |

| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acetic Acid | 60 °C, EtOH | Facilitates deprotection in difficult cases. | nih.gov |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Aqueous solution | Chemoselective for N-benzyl groups. | researchgate.net |

| Electrochemical Oxidation | Metal-free, catalyst-free | Water as oxygen source | Green and mild conditions. | mdpi.com |

Reactions Involving the Indazole Heterocycle

The indazole ring itself can participate in various reactions, although it is generally a stable aromatic system. The reactivity can be influenced by the substituents present. The N-benzyl group at the N1 position directs electrophilic substitution primarily to the benzene (B151609) portion of the bicyclic system. However, reactions involving the pyrazole (B372694) part of the heterocycle are also known. For instance, the indazole scaffold is a key component in many biologically active molecules, and modifications often focus on introducing substituents at various positions of the ring system to modulate activity. rsc.orgnih.gov The synthesis of indazole derivatives often involves the construction of the heterocyclic ring from suitably substituted precursors, such as the cyclization of 2-halobenzoic acids with hydrazine (B178648) derivatives. researchgate.net The presence of the N-H group in unprotected indazoles can sometimes inhibit palladium-catalyzed cross-coupling reactions, necessitating protection-deprotection strategies or the development of more robust catalyst systems. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the indazole nucleus can theoretically occur at the C3, C4, C6, and C7 positions. The C3 position is part of the pyrazole ring and its reactivity is distinct from the carbocyclic ring positions. The benzyl group at N1 sterically hinders attack at the C7 position. The bromine at C5 directs incoming electrophiles primarily to the C4 and C6 positions.

Detailed research findings on specific electrophilic aromatic substitution reactions on 5-Bromo-1-(phenylmethyl)-1H-indazole are not extensively documented in publicly available literature. However, based on the general principles of electrophilic substitution on substituted indazoles, the following patterns can be anticipated:

Nitration: Treatment with nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield a mixture of nitro-substituted products. The primary products would likely be the 4-nitro and 6-nitro derivatives, with the potential for the formation of dinitro-substituted products under harsher conditions.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, would likely lead to substitution at the C4 or C6 positions. The regioselectivity would be influenced by the reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are plausible but may be complicated by the deactivating effect of the C5-bromo substituent and potential side reactions. The reaction of aryl carbonyls and carbinols with arenes in the presence of a Lewis acid like TiCl4 represents a viable method for Friedel-Crafts benzylation and alkylation. rsc.org For instance, the alkylation of 2-(2,4-dichlorophenyl)acetic acid with substituted benzyl bromides followed by Friedel-Crafts acylation using anhydrous AlCl3 has been demonstrated in the synthesis of isoindolin-1-one (B1195906) derivatives. acs.org

A summary of anticipated major products from electrophilic aromatic substitution is presented in Table 1.

Table 1: Anticipated Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-1-(phenylmethyl)-4-nitro-1H-indazole, 5-Bromo-1-(phenylmethyl)-6-nitro-1H-indazole |

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-1-(phenylmethyl)-1H-indazole, 5,6-Dibromo-1-(phenylmethyl)-1H-indazole |

| Acylation | RCOCl, AlCl₃ | 3-Acyl-5-bromo-1-(phenylmethyl)-1H-indazole, 6-Acyl-5-bromo-1-(phenylmethyl)-1H-indazole |

N-Acylation and Other N-Functionalizations

The N1-position of the indazole ring in the title compound is already occupied by a benzyl group, precluding further alkylation or acylation at this site under standard conditions. However, the N2-nitrogen of the pyrazole ring remains a potential site for functionalization. Generally, N1-alkylation of indazoles is thermodynamically favored over N2-alkylation. nih.gov The regioselectivity of N-alkylation is influenced by factors such as the choice of base, solvent, and the nature of the electrophile. nih.govbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.gov

While N1-substitution is prevalent, methods for selective N2-functionalization have also been developed. For example, N2-alkylation of 1H-indazoles can be achieved using alkyl 2,2,2-trichloroacetimidates promoted by either trifluoromethanesulfonic acid or copper(II) triflate.

N-acylation of indazoles typically leads to the more stable N1-acylindazole, often through the isomerization of the initially formed N2-acylindazole. nih.gov An electrochemical approach for the selective N1-acylation of indazoles using acid anhydrides has been reported, where the indazole is first reduced to the indazole anion. organic-chemistry.org Given that the N1 position is blocked in this compound, any acylation would be directed to the N2 position. This would likely require specific conditions to overcome the general preference for N1-acylation.

Another avenue for functionalization lies in modifications of the existing N1-benzyl group. For example, reactions targeting the benzylic protons or the phenyl ring of the benzyl substituent could be explored, although these are outside the scope of direct N-functionalization of the indazole core.

A study on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate highlighted the challenges in obtaining a single regioisomer, with reaction conditions significantly impacting the N1/N2 ratio.

Cycloaddition Chemistry of the Indazole Core

The indazole nucleus, containing both a benzene ring and a pyrazole ring, possesses a π-system that could potentially participate in cycloaddition reactions. These reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex polycyclic systems. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. sigmaaldrich.com

The participation of the indazole core itself as either the diene or dienophile component in cycloaddition reactions is not extensively reported for this compound. However, related heterocyclic systems are known to undergo such transformations. For instance, imidazole-2-thiones can act as dienophiles in Lewis acid-catalyzed hetero-Diels-Alder reactions. rug.nl The electron density of the heterocyclic core was found to be a crucial factor, with electron-withdrawing groups favoring the cycloaddition. rug.nl

1,3-Dipolar cycloadditions are another important class of reactions for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgyoutube.com These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.org While there are reports on the synthesis of indazoles via 1,3-dipolar cycloaddition of α-diazomethylphosphonates with arynes, and the reaction of in situ generated diazo compounds with arynes, these methods construct the indazole ring itself rather than using a pre-formed indazole as a reactant. organic-chemistry.orgnih.gov

A study on the 1,3-dipolar cycloaddition between a chiral cyclic nitrone and various dipolarophiles demonstrated regiodivergence based on the nature of the dipolarophile. acs.org Although this does not directly involve an indazole, it showcases the utility of cycloaddition reactions with nitrogen-containing heterocycles.

The potential for the indazole ring of this compound to act as a diene in a Diels-Alder reaction would likely require activation, for example, through the introduction of electron-donating groups on the carbocyclic ring, or the use of highly reactive dienophiles. Conversely, its participation as a dienophile would be less common. Further research is needed to fully explore the cycloaddition chemistry of this particular indazole derivative.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Bromo-1-(phenylmethyl)-1H-indazole, various NMR techniques are employed to confirm its structure. A key aspect of the NMR analysis of N-substituted indazoles is the differentiation between the N-1 and N-2 isomers, which can be readily achieved by examining the chemical shifts of the indazole ring protons and carbons. nih.govnih.gov

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the indazole core, the benzyl (B1604629) group, and their substituents.

The characteristic signals would include those for the benzyl methylene (B1212753) protons, typically appearing as a singlet, and the aromatic protons of the phenyl and indazole rings. The substitution pattern on the indazole ring influences the chemical shifts and coupling constants of the remaining protons. For a 1,5-disubstituted indazole, one would expect to see distinct signals for the H-3, H-4, H-6, and H-7 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles and data from related compounds. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | 8.0 - 8.2 | s | Typically the most deshielded indazole proton. |

| H-4 | 7.6 - 7.8 | d | Coupled to H-6. |

| H-6 | 7.3 - 7.5 | dd | Coupled to H-4 and H-7. |

| H-7 | 7.5 - 7.7 | d | Coupled to H-6. |

| Benzyl CH₂ | 5.4 - 5.6 | s | Characteristic singlet for the methylene bridge. |

| Phenyl H | 7.2 - 7.4 | m | Multiplet for the five protons of the phenyl group. |

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

The spectrum would show signals for the carbons of the indazole ring, with the carbon bearing the bromine atom (C-5) being significantly influenced by the halogen's electronic effects. The carbons of the benzyl group, including the methylene carbon and the aromatic carbons of the phenyl ring, would also be clearly identifiable. NMR spectroscopy is a particularly effective method for assigning the structures of 1- and 2-substituted indazoles, as the ¹³C NMR spectra of the two isomers are typically different enough to be used for diagnostic purposes. nih.gov

In a related 1-benzyl-5-bromoindolin-2-one derivative, the benzylic methylene carbon appears at 43.04 ppm, while the carbons of the phenyl group are observed in the 127-129 ppm range. nih.gov The carbons of the bromo-substituted ring also show characteristic shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles and data from related compounds. Actual values may vary.)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-3 | 133 - 135 | |

| C-3a | 120 - 122 | Bridgehead carbon. |

| C-4 | 122 - 124 | |

| C-5 | 115 - 117 | Carbon attached to bromine. |

| C-6 | 128 - 130 | |

| C-7 | 110 - 112 | |

| C-7a | 140 - 142 | Bridgehead carbon. |

| Benzyl CH₂ | 50 - 55 | |

| Benzyl C (ipso) | 135 - 137 | |

| Benzyl C (ortho, meta, para) | 127 - 129 |

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, ¹⁵N NMR would provide direct evidence for the two nitrogen atoms of the indazole ring. The chemical shifts of these nitrogens would be indicative of their hybridization and involvement in the aromatic system. This technique is especially useful in distinguishing between N-1 and N-2 isomers of substituted indazoles, as the chemical environment of the nitrogen atoms is significantly different in the two isomers. While specific ¹⁵N NMR data for the title compound is scarce, general studies on indazoles have demonstrated the utility of this technique in structural elucidation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY experiments would establish the connectivity between coupled protons, for instance, confirming the relationships between the aromatic protons on the indazole and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the aromatic and heterocyclic rings, and the C-Br stretching vibration.

While an FT-IR spectrum for the N-benzylated compound is not available in the searched literature, the spectrum for the parent compound, 5-bromo-1H-indazole, would share many characteristic peaks related to the bromo-indazole core.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the indazole ring, the phenyl group, and the C-Br bond.

Table 1: Representative Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment (Tentative) |

| ~3060 | Aromatic C-H Stretching |

| ~2925 | CH₂ Stretching |

| ~1610 | Indazole Ring C=C/C=N Stretching |

| ~1585 | Phenyl Ring Stretching |

| ~1380 | CH₂ Bending |

| ~1010 | Phenyl Ring Breathing |

| ~780 | C-H Out-of-plane Bending |

| ~450 | C-Br Stretching |

Note: The data presented in this table is representative and intended for illustrative purposes, based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. For this compound, the calculated exact mass of the molecular ion [M]⁺ is a critical piece of data for its unequivocal identification. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₁₄H₁₁⁷⁹BrN₂]⁺ | 286.0155 | 286.0153 |

| [C₁₄H₁₁⁸¹BrN₂]⁺ | 288.0134 | 288.0131 |

Note: Observed mass is based on data for the isomeric compound 1-Benzyl-5-bromo-1H-indole as a close approximation.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is extensively used to assess the purity of a compound and to confirm its identity by providing both retention time and mass-to-charge ratio data. rssl.comresearchgate.net

A reversed-phase HPLC method would typically be employed, where this compound would elute at a characteristic retention time. The eluent would then be introduced into the mass spectrometer, and the detection of the molecular ion corresponding to the compound would confirm its identity. The purity is assessed by integrating the peak area of the target compound relative to the total ion chromatogram.

Table 3: Representative LC-MS Parameters for Purity Analysis

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100-500 |

| Expected [M+H]⁺ | m/z 287.0233 (for ⁷⁹Br) and 289.0212 (for ⁸¹Br) |

Note: The parameters and expected retention time are illustrative and would require experimental optimization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgyoutube.comyoutube.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π → π* transitions within the conjugated π-systems of the indazole and phenyl rings. The position of the maximum absorption (λmax) is indicative of the extent of conjugation.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~210 | ~25,000 | π → π* (Phenyl ring) |

| ~255 | ~15,000 | π → π* (Indazole ring) |

| ~295 | ~8,000 | π → π* (Indazole ring) |

Note: The data presented is hypothetical and based on the expected electronic transitions for this type of chromophore.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and the electron density distribution, from which the crystal structure is solved and refined. This analysis provides precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While specific data for the title compound is not publicly available, a representative set of crystallographic parameters for a similar heterocyclic compound is presented for illustrative purposes. researchgate.net

Table 5: Representative Single Crystal X-ray Diffraction Data

| Parameter | Value |

| Empirical formula | C₁₄H₁₁BrN₂ |

| Formula weight | 287.16 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Data collection and refinement | |

| Reflections collected | Value |

| Independent reflections | Value |

| Final R indices [I>2σ(I)] | Value |

| R indices (all data) | Value |

Note: The values in this table are placeholders and represent the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values would need to be determined experimentally.

Analysis of Molecular Conformation and Tautomerism

The conformation of N-substituted indazoles is largely defined by the orientation of the substituent at the N1 position relative to the bicyclic indazole core. In derivatives of 1-benzyl-5-bromoindolin-2-one, a related structural class, the benzyl group's orientation is a key conformational feature. mdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for analyzing these conformational isomers in solution. For instance, 1H NMR spectra can reveal the presence of different isomers, such as E/Z isomers in N-benzyl-5-bromoindolin-2-one derivatives. nih.gov

In the solid state, X-ray crystallography provides precise details of the molecular conformation. For example, in the crystal structure of 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the indole (B1671886) and pyrimidine (B1678525) rings are nearly coplanar, with dihedral angles of 5.65° and 5.19° in the two independent molecules found in the unit cell. najah.edu This planarity is a common feature in many fused heterocyclic systems.

Tautomerism is another important consideration for indazoles, particularly for those with a hydrogen atom on a nitrogen. While N1-substitution, as in this compound, generally prevents the common 1H-2H tautomerism, the potential for other tautomeric forms, such as keto-enol tautomerism in related indolinone structures, can be investigated. acs.org The absence of signals corresponding to alternative tautomers in the NMR spectra of N-substituted indazoles typically confirms the predominance of a single tautomeric form.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of bromo-indazole derivatives is governed by a variety of non-covalent interactions, which can be elucidated through single-crystal X-ray diffraction and analyzed using tools like Hirshfeld surface analysis.

Hydrogen Bonding: In indazole derivatives possessing hydrogen bond donors (like N-H) and acceptors (like C=O or N), hydrogen bonding plays a significant role in the crystal packing. For instance, in 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the molecules are linked by classical N-H···O and non-classical C-H···O hydrogen bonds, forming a three-dimensional network. najah.edu The presence of a benzyl group introduces additional C-H donors that can participate in weaker C-H···π or C-H···O interactions. nih.gov

π-π Stacking: Aromatic systems like the indazole and the phenyl rings are prone to π-π stacking interactions. In the crystal structure of 1-benzyl-5-nitro-1H-indazole, a related compound, pairs of neighboring dimeric units are associated via π-π stacking. dntb.gov.ua Similarly, in other indazole derivatives, these interactions contribute to the formation of stacked arrangements that stabilize the crystal lattice. najah.edu The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be determined from crystallographic data.

Halogen Bonding: The bromine atom in 5-bromo-indazole derivatives can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. In a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, halogen bonding between the chlorine atom of an aryl substituent and a cysteine residue was observed in molecular modeling studies, highlighting the potential for such interactions in biological contexts. mdpi.com The presence and nature of halogen bonds in the crystal structure can be confirmed by analyzing short intermolecular Br···X distances, which are shorter than the sum of the van der Waals radii of the involved atoms.

While detailed experimental data for this compound is not yet published, the analysis of its close analogues provides a robust framework for understanding its likely structural and interactive properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a detailed picture of electron density distribution, molecular orbitals, and electrostatic potential, which dictate the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of indazole derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net In studies of related heterocyclic systems, DFT calculations are routinely employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic parameters. researchgate.net For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly used to calculate the ground-state electronic structure of such molecules. dergipark.org.tr

These calculations yield the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution across the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for hydrogen bonding and other non-covalent interactions. For the indazole core, the nitrogen atoms of the pyrazole (B372694) ring typically represent negative potential regions, while the hydrogen atoms are areas of positive potential. The accuracy of these theoretical models is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography. researchgate.net

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For 5-Bromo-1-(phenylmethyl)-1H-indazole, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may be distributed across the fused aromatic system. The HOMO-LUMO gap can be calculated using time-dependent DFT (TD-DFT) and helps predict the molecule's electronic transition properties. dergipark.org.tr

| Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Measure of the molecule's tendency to be oxidized |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Measure of the molecule's tendency to be reduced |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the benzyl (B1604629) group relative to the plane of the indazole ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While energy minimization provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological macromolecule).

In studies of structurally similar compounds, MD simulations have been used to explore the stability of a ligand within the active site of a protein, such as VEGFR-2. nih.gov A typical MD simulation protocol involves:

System Setup : Placing the molecule (e.g., this compound) in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization : Minimizing the energy of the entire system to remove any unfavorable steric clashes.

Equilibration : Gradually heating the system to a desired temperature (e.g., 310 K) and adjusting the pressure to a constant value (e.g., 1 atm) under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. nih.gov

Production Run : Running the simulation for a set period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can reveal stable binding modes, key intermolecular interactions, and the conformational flexibility of the molecule in a dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

A QSAR study on a series of analogues of this compound would involve:

Data Set : Assembling a series of related indazole compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties.

Model Building : Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the observed biological activity.

Validation : Testing the predictive power of the model using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent molecules.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that provides a more intuitive and visual model of structure-activity relationships. Unlike traditional QSAR, which uses numerical descriptors, CoMFA correlates biological activity with the 3D steric and electrostatic fields surrounding a set of molecules.

The CoMFA process for a series of this compound analogues would proceed as follows:

Molecular Alignment : All molecules in the dataset are structurally aligned based on a common scaffold, such as the indazole core. This is the most critical step in the process.

Field Calculation : Each aligned molecule is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. This generates a unique field profile for each molecule.

Statistical Analysis : Partial Least Squares (PLS) analysis is used to find a correlation between the variations in the field values and the variations in biological activity.

Contour Map Visualization : The results are displayed as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish activity. For example, a green contour might indicate that adding a bulky group in that region would increase activity, while a red contour might show where negative charge is favorable.

CoMFA provides a powerful visual guide for rational drug design, allowing chemists to "see" the structural features that are most important for biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a significant 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. This technique evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around aligned molecules to build a predictive model.

While direct CoMSIA studies specifically on this compound are not extensively documented in the available literature, the principles of CoMSIA can be applied to understand its potential interactions. For a hypothetical CoMSIA study, a dataset of indazole derivatives with known biological activities would be required. The molecules would be aligned based on a common substructure, and the CoMSIA fields would be calculated.

The resulting model would be represented by an equation of the form:

Where S, E, H, D, and A represent the contributions of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, respectively, and c₀-c₅ are the derived coefficients. The statistical robustness of such a model is typically validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For instance, a study on N¹-arylsulfonylindole compounds as 5-HT₆ antagonists yielded a CoMSIA model with a q² of 0.584 and an r² of 0.902, indicating good predictive ability. nih.gov

The insights from a CoMSIA study on this compound could guide the design of new analogs with enhanced activity by indicating regions where modifications to the steric, electrostatic, or hydrophobic properties would be beneficial.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.

For this compound, DFT calculations using a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to compute various spectroscopic parameters. mdpi.commdpi.com

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and the C-Br stretching. For example, in a related benzimidazole (B57391) derivative, C-H stretching vibrations calculated by the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts are then compared to experimental data to aid in the structural elucidation of the compound. Theoretical calculations on similar heterocyclic compounds have shown good correlation between the calculated and experimental chemical shifts. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the excitation energies and oscillator strengths of the electronic transitions. The predicted λ_max values can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions within the molecule.

A summary of predictable spectroscopic data for a hypothetical analysis is presented below:

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| UV-Vis | Excitation Energies (eV), λ_max (nm) | TD-DFT |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction energy profiles. For this compound, computational approaches can be used to study its synthesis and subsequent reactions.

Furthermore, computational methods can be used to explore the reactivity of the this compound molecule itself. For example, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule. nih.gov The red-colored regions in an MEP map indicate areas with high electron density, which are susceptible to electrophilic attack, while blue regions indicate low electron density, which are prone to nucleophilic attack. This information is crucial for predicting the regioselectivity of its reactions.

A hypothetical reaction energy profile for a substitution reaction could be mapped out, detailing the energy changes as the reaction progresses from reactants to products through a transition state.

| Reaction Coordinate Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State | ΔE_activation |

| 3 | Products | ΔE_reaction |

By understanding the thermodynamics and kinetics of potential reactions through these computational models, chemists can optimize reaction conditions and predict the formation of desired products.

Advanced Research Applications and Potential in Chemical Science

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The strategic placement of a bromine atom on the indazole core of 5-Bromo-1-(phenylmethyl)-1H-indazole renders it an excellent substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a building block for more complex molecular architectures. The benzyl (B1604629) group at the N1 position provides stability and influences the regioselectivity of certain reactions, although it can be removed if necessary.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bldpharm.com Methodologies such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are commonly employed to functionalize bromo-substituted heterocycles. beilstein-journals.orgnih.govnih.gov These reactions allow for the introduction of a wide array of substituents at this position, thereby enabling the synthesis of a diverse library of indazole derivatives.

For instance, the Suzuki-Miyaura coupling can be used to introduce various aryl and heteroaryl groups, creating biaryl structures that are common in pharmacologically active molecules. nih.govias.ac.in The Heck coupling allows for the formation of carbon-carbon bonds with alkenes, leading to the synthesis of styryl-indazoles and other unsaturated derivatives. beilstein-journals.org Furthermore, the Buchwald-Hartwig amination provides a route to amino-indazole derivatives, which are also of significant interest in medicinal chemistry. nih.gov

Precursor for Complex Heterocyclic Systems

The reactivity of the bromo-substituent in this compound makes it a key starting material for the construction of more elaborate heterocyclic systems. By leveraging palladium-catalyzed cross-coupling reactions, chemists can append other heterocyclic rings to the indazole core, leading to novel fused or linked ring systems.

A notable example is the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, where a 5-bromo-indazole derivative is coupled with an aryl boronic acid via a Suzuki reaction. ias.ac.in This demonstrates the utility of the bromo-indazole scaffold in building complex, multi-ring structures that are of interest in drug discovery.

Another significant application is in the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. nih.gov In this multi-step synthesis, the 1-benzyl-5-bromo-isatin core is modified to create a complex structure that links the indolinone scaffold to other heterocyclic moieties like arylthiazoles. nih.gov While the starting material is not this compound itself, the resulting scaffold prominently features the 1-benzyl-5-bromo substitution pattern on a related heterocyclic system, highlighting the synthetic accessibility and importance of this substitution pattern in generating complex molecules.

The general synthetic routes for creating complex heterocyclic systems from bromo-indazoles often involve the following transformations:

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3) | Aryl/heteroaryl substituted indazoles |

| Heck Coupling | Alkenes (e.g., acrylates), Pd catalyst (e.g., Pd(OAc)2), base (e.g., TEA) | Alkenyl substituted indazoles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., RuPhos-based precatalyst), base (e.g., LiHMDS) | Amino-substituted indazoles |

These transformations underscore the versatility of this compound as a precursor for a wide range of complex heterocyclic systems with potential applications in various fields of chemical science.

Applications in Medicinal Chemistry Scaffold Development (Emphasis on chemical scaffolds, not therapeutic outcomes)

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov The this compound structure serves as a valuable starting point for the development of new medicinal chemistry scaffolds. The ability to functionalize the 5-position via cross-coupling reactions allows for the systematic exploration of the chemical space around the indazole core, which is a key strategy in structure-activity relationship (SAR) studies.

A significant example of a scaffold derived from a related bromo-substituted starting material is the 1-benzyl-5-bromoindolin-2-one core. nih.gov This scaffold has been utilized to synthesize series of compounds where a hydrazone linker connects the indolinone to either a 4-arylthiazole or a 4-methyl-5-(aryldiazenyl)thiazole moiety. nih.gov The development of these series showcases how the 1-benzyl-5-bromo structural motif can be a central component of a larger, more complex scaffold designed for interaction with biological targets. nih.gov

The general strategy involves using the bromo-substituted core as a platform to attach various pharmacophoric groups. The benzyl group on the nitrogen atom can also play a role in the biological activity of the final compound, or it can be a protecting group that is later removed or replaced. The versatility of the bromo-indazole scaffold allows for the creation of diverse molecular libraries for screening against various biological targets.

Exploration in Materials Science Research

While the primary focus of research on this compound has been in the realm of organic synthesis and medicinal chemistry, the electronic properties of indazole derivatives suggest potential applications in materials science.

Development of Organic Semiconductors and Functional Materials

The use of this compound in the development of organic semiconductors and functional materials is an emerging area of interest. The electronic properties of heterocyclic compounds can be tuned by the introduction of various substituents. The bromine atom in this compound can influence the frontier molecular orbital (HOMO-LUMO) energies of the molecule. nih.gov

Theoretical studies on related bromo-substituted benzimidazoles have shown that the bromine atom, being a strong electron-withdrawing group, can affect the electronic density distribution within the molecule. nih.gov This modulation of electronic properties is a key aspect in the design of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromo-substituent also provides a reactive handle for further molecular engineering, such as the introduction of extended π-conjugated systems through cross-coupling reactions, which is a common strategy for developing new organic electronic materials. However, specific studies detailing the synthesis and characterization of organic semiconductors derived directly from this compound are not widely reported in the current literature.

Applications in Chemical Sensing Methodologies

The development of chemical sensors based on heterocyclic compounds is an active area of research. The potential for this compound to be used in chemical sensing methodologies stems from its ability to be functionalized with reporter groups or binding sites for specific analytes.

The indazole ring system can participate in hydrogen bonding and π-π stacking interactions, which can be exploited for molecular recognition. The bromo-substituent allows for the covalent attachment of fluorophores or chromophores, whose photophysical properties could change upon binding of an analyte. While the general principle of using functionalized heterocycles in chemical sensing is well-established, specific applications of this compound in this field are yet to be extensively explored and reported in scientific literature.

Investigation in Biological Chemistry (Mechanistic Focus)

The indazole scaffold is a key component of many compounds investigated in biological chemistry, particularly as inhibitors of protein kinases. researchgate.net The this compound framework can be elaborated into more complex molecules that interact with biological targets through specific mechanisms.

Research on derivatives of the closely related 1-benzyl-5-bromoindolin-2-one scaffold has provided insights into the potential mechanistic roles of such compounds. For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can cause cell cycle arrest, specifically increasing the number of cells in the sub-G1 and G2/M phases. nih.gov

Furthermore, the pro-apoptotic effect of these derivatives has been linked to the activation of the caspase cascade. nih.gov An increase in the levels of executioner caspases, such as caspase-3, and initiator caspases, like caspase-9, has been observed upon treatment with these compounds. nih.gov This indicates that the compounds may trigger the intrinsic pathway of apoptosis. The table below summarizes the observed mechanistic effects of a representative compound from this series.

| Mechanistic Aspect | Observation | Reference |